



An In-depth Technical Guide to Dioctyl Adipate (CAS Number: 123-79-5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dioctyl adipate** (DOA), a widely used plasticizer. The information is compiled from various technical and safety data sheets, and scientific literature to support research, development, and safety assessments.

Chemical and Physical Properties

Dioctyl adipate is a colorless to pale yellow, oily liquid.[1] It is an organic compound, specifically a diester of adipic acid and n-octanol.[2] Its primary function is as a plasticizer, enhancing the flexibility and durability of polymers.[3]

Table 1: Physicochemical Properties of Dioctyl Adipate



Property	Value	Reference
Molecular Formula	C22H42O4	[4]
Molecular Weight	370.57 g/mol	[4]
Appearance	Colorless to pale yellow, oily liquid	
Odor	Slight, aromatic	_
Density	0.922 - 0.926 g/cm3 at 20 °C	_
Boiling Point	417 °C (783 °F)	
Melting Point	-67.8 °C	
Flash Point	196 °C (385 °F)	_
Autoignition Temperature	377 °C (711 °F)	_
Vapor Pressure	0.00000085 mmHg	_
Viscosity (Kinematic)	14.8 mm²/s at 20 °C	_
Viscosity (Dynamic)	13.7 mPa.s at 20 °C	_
Solubility in Water	Insoluble	_
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, and acetic acid	_
Partition Coefficient (log Pow)	8.94 at 25 °C	_

Synthesis of Dioctyl Adipate

The primary industrial synthesis of **dioctyl adipate** involves the direct esterification of adipic acid with octanol in the presence of a catalyst. The reaction is driven to completion by the removal of water, a byproduct.

Experimental Protocol: Synthesis of Dioctyl Adipate

This protocol describes a common laboratory-scale synthesis method.



Materials:

- Adipic acid
- Octanol
- Solid superacid resin catalyst
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate
- Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a reflux condenser.

Procedure:

- Reaction Setup: In a four-neck flask, combine adipic acid and an excess of octanol.
- Catalyst Addition: Add the solid superacid resin catalyst to the mixture.
- Esterification: Heat the mixture with stirring. The reaction temperature is typically maintained to allow for the azeotropic removal of water via the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.
- Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
- Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove residual salts.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent. The excess octanol and any other volatile impurities are removed by vacuum distillation to yield the purified **dioctyl adipate**.





Visualization of Synthesis Workflow



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Caption: Workflow for the synthesis of dioctyl adipate.

Toxicological Data

Dioctyl adipate generally exhibits low acute toxicity. The following table summarizes key toxicological endpoints.

Table 2: Toxicological Data for Dioctyl Adipate

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	>2000 mg/kg	
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	20 ml/kg	
Skin Irritation	Rabbit	Dermal	Mild to moderate irritant	_
Eye Irritation	Rabbit	Ocular	Minimally irritating	

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for toxicological assessments are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and



Development (OECD).

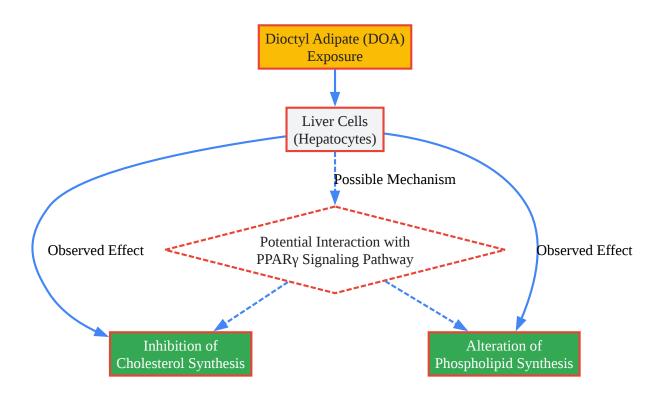
- Acute Oral Toxicity: The assessment is typically conducted following the principles of OECD
 Test Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure
 with the use of a limited number of animals. A starting dose is administered to a group of
 fasted animals, and the outcome determines the subsequent dose for the next group.
 Observations include mortality, clinical signs of toxicity, and body weight changes over a 14day period. A necropsy of all animals is performed at the end of the study.
- Skin Irritation: The potential for skin irritation is evaluated based on methods described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Biological Effects and Potential Signaling Pathways

Studies have indicated that **dioctyl adipate** can influence lipid metabolism. Research in rats has shown that dietary administration of DOA can inhibit hepatic cholesterolgenesis (the synthesis of cholesterol in the liver) and alter the pattern of phospholipid synthesis. While the precise molecular signaling pathways have not been fully elucidated for **dioctyl adipate**, related non-phthalate plasticizers have been shown to interact with the peroxisome proliferator-activated receptor γ (PPAR γ) signaling pathway, which is a key regulator of lipid metabolism. It is plausible that **dioctyl adipate** may exert its effects through similar mechanisms.

Conceptual Diagram of Biological Effects on Lipid Metabolism





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Caption: Conceptual overview of DOA's effects on lipid metabolism.

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